4-Propoxypyrimidin-5-amine
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Overview
Description
4-Propoxypyrimidin-5-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propoxypyrimidin-5-amine typically involves the reaction of 4-chloropyrimidine with propanol in the presence of a base, followed by amination. The reaction conditions often include:
Reagents: 4-chloropyrimidine, propanol, ammonia or an amine source.
Solvents: Common solvents include ethanol or methanol.
Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate.
Temperature: Reactions are usually carried out at elevated temperatures (around 80-100°C) to facilitate the substitution and amination processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Propoxypyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents (e.g., dimethylformamide) are typical.
Major Products
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
4-Propoxypyrimidin-5-amine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industrial Chemistry: It is employed in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Propoxypyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it can act as an antagonist, preventing the binding of natural ligands and modulating signal transduction.
Comparison with Similar Compounds
Similar Compounds
4-Methoxypyrimidin-5-amine: Similar structure with a methoxy group instead of a propoxy group.
4-Ethoxypyrimidin-5-amine: Contains an ethoxy group in place of the propoxy group.
4-Butoxypyrimidin-5-amine: Features a butoxy group instead of a propoxy group.
Uniqueness
4-Propoxypyrimidin-5-amine is unique due to its specific propoxy substituent, which can influence its chemical reactivity and biological activity. The length and branching of the alkoxy group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its analogs.
Properties
Molecular Formula |
C7H11N3O |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-propoxypyrimidin-5-amine |
InChI |
InChI=1S/C7H11N3O/c1-2-3-11-7-6(8)4-9-5-10-7/h4-5H,2-3,8H2,1H3 |
InChI Key |
FUOKKWVWQISCNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC=NC=C1N |
Origin of Product |
United States |
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